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Compound of Interest

Compound Name: Adipic acid-13C

Cat. No.: B12392195 Get Quote

An in-depth technical guide to the mass spectrometry of Adipic acid-¹³C₆, designed for

researchers, scientists, and drug development professionals. This document details the

compound's properties, expected mass spectrometry data, fragmentation patterns, and its

application in quantitative analysis.

Physicochemical Properties of Adipic acid-¹³C₆
Adipic acid-¹³C₆ is the stable isotope-labeled form of adipic acid, where all six carbon atoms are

replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative

mass spectrometry-based assays. Its physicochemical properties are summarized below.

Property Value Reference

Molecular Formula ¹³C₆H₁₀O₄ [1]

Molecular Weight 152.10 g/mol [1][2]

Monoisotopic Mass 152.07803781 Da [3]

CAS Number 942037-55-0 [1][3]

Synonyms Hexanedioic acid-¹³C₆ [1]
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Under mass spectrometry, particularly with electron ionization (EI) or electrospray ionization

(ESI), Adipic acid-¹³C₆ will ionize and subsequently fragment in a predictable manner. The

mass-to-charge ratio (m/z) of the molecular ion and its fragments will be shifted by

approximately +6 Da compared to its unlabeled counterpart due to the six ¹³C atoms.

While direct fragmentation data for the labeled compound is not extensively published, a

reliable fragmentation pattern can be predicted based on the known behavior of unlabeled

adipic acid and other dicarboxylic acids.[4][5] The primary molecular ion and expected key

fragments are detailed in the table below.

Ion Description Proposed Fragmentation Predicted m/z

Molecular Ion ([M]⁺˙) Intact ionized molecule 152.08

Fragment 1
Loss of a water molecule ([M-

H₂O]⁺˙)
134.07

Fragment 2
Loss of a labeled carboxyl

radical ([M-¹³COOH]⁺)
106.06

Fragment 3

Loss of water and labeled

carbon monoxide ([M-H₂O-

¹³CO]⁺˙)

105.06

The proposed fragmentation pathway begins with the molecular ion at m/z 152, which can then

undergo several fragmentation routes, including the neutral loss of water (H₂O) or the loss of a

labeled carboxyl group.
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Caption: Proposed fragmentation pathway of Adipic acid-13C6.

Experimental Protocol for Quantitative Analysis
Adipic acid-¹³C₆ is primarily used as an internal standard for the precise quantification of

unlabeled adipic acid in complex matrices. Below is a representative protocol for a quantitative

workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample and Standard Preparation

Stock Solutions: Prepare a 1 mg/mL stock solution of Adipic acid-¹³C₆ (Internal Standard, IS)

and unlabeled adipic acid (Analyte) in a suitable solvent like methanol or acetonitrile.

Calibration Standards: Create a series of calibration standards by serial dilution of the

analyte stock solution. Spike each standard with a fixed concentration of the IS.

Sample Preparation: To the biological or environmental sample (e.g., plasma, urine, water),

add the same fixed concentration of the IS as used in the calibration standards.
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Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the

analyte and IS from the sample matrix.

Final Sample: Evaporate the solvent from the extracted sample and reconstitute in the initial

mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Conditions

Parameter Recommended Setting

LC Column
C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8

µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient 5% B to 95% B over 5-10 minutes

Flow Rate 0.3 - 0.5 mL/min

Ionization Mode
Electrospray Ionization (ESI), Negative or

Positive

Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition (Analyte) Precursor Ion (e.g., m/z 145) → Product Ion

MRM Transition (IS) Precursor Ion (e.g., m/z 151) → Product Ion

Note: Specific MRM transitions must be optimized experimentally based on the fragmentation

of both the analyte and the internal standard.

The following diagram illustrates the general workflow for using Adipic acid-¹³C₆ in a

quantitative assay.
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Caption: Quantitative analysis workflow using Adipic acid-13C6.

Conclusion
Adipic acid-¹³C₆ is a critical tool for accurate and precise quantification in mass spectrometry.

Its predictable mass shift and fragmentation behavior, coupled with its chemical identity to the

native analyte, allow it to effectively correct for variability during sample preparation and

analysis. Understanding its mass spectrometric properties is essential for developing robust

analytical methods in clinical diagnostics, metabolic research, and environmental testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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